N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide (CAS: 1354017-54-1) is a chiral piperidine derivative featuring a 2-aminoethyl substituent at the nitrogen atom of the piperidine ring and an acetamide group at the 3-position. Its molecular weight is 227.35 g/mol, and its stereochemistry is specified as (S)-configuration at the chiral center .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCNUIYJJPHND-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with acetic anhydride in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 6-8 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Acetylation Reactions
The primary amine group on the aminoethyl side chain undergoes acetylation under mild basic conditions. This reaction is typically performed using acetic anhydride or acetyl chloride as the acetylating agent:
Reaction:
Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Catalyst: Triethylamine (TEA) or pyridine
Alkylation Reactions
The primary amine participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl bromide):
Reaction:
Conditions:
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 50–80°C
-
Base: Potassium carbonate (KCO)
Notable Products:
-
Methyl derivative: Used in receptor-binding studies
-
Benzyl derivative: Enhances lipophilicity for blood-brain barrier penetration
Oxidation Reactions
The primary amine is susceptible to oxidation, forming nitro or imine intermediates depending on the reagent:
| Oxidizing Agent | Product | Conditions | Application |
|---|---|---|---|
| HO | N-Oxide derivative | RT, aqueous ethanol | Prodrug synthesis |
| KMnO | Carboxylic acid (via C-N bond cleavage) | Acidic, 60°C | Metabolic pathway studies |
Mechanistic Insight:
Oxidation with HO preserves the piperidine ring, while KMnO cleaves the C-N bond adjacent to the amine, yielding a carboxylic acid.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
Basic Hydrolysis:
Conditions:
Nucleophilic Substitution
The piperidine nitrogen can act as a nucleophile in reactions with electrophiles such as chloroacetyl chloride:
Reaction:
Conditions:
-
Solvent: THF, 0°C
-
Base: TEA
Application: Intermediate for peptide-mimetic drugs
Reductive Amination
The primary amine reacts with aldehydes or ketones in reductive amination to form secondary amines:
Reaction with Formaldehyde:
Complexation with Metal Ions
The amine and acetamide groups coordinate with transition metals like Cu(II) and Zn(II):
Example:
Applications:
Scientific Research Applications
Chemistry
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential role as a ligand in receptor binding studies. Its ability to interact with specific receptors suggests possible applications in drug development targeting various biological pathways.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Neurological Disorders : Research is ongoing to assess its effectiveness in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new materials with specific characteristics tailored to industry needs.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy across different applications:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL | 2.0 μg/mL |
These results indicate strong bactericidal activity against common bacterial pathogens, suggesting its potential as an antimicrobial agent.
Antiviral Activity
In another study focused on antiviral applications, compounds similar to this compound were evaluated for their ability to inhibit viral replication, particularly against flaviviruses such as Zika and dengue virus. These compounds demonstrated significant inhibitory effects on viral proteases critical for viral replication processes .
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide (S16)
- Structure: Retains the piperidin-3-yl and acetamide core but substitutes the aminoethyl group with a dichloro-oxopyridazinyl moiety.
- Activity : Reported as a first-in-class inhibitor of the PRMT5-substrate adaptor interaction, highlighting its role in epigenetic regulation .
- Key Difference: The dichloro-oxopyridazinyl group introduces electron-withdrawing effects, likely enhancing target specificity compared to the hydrophilic aminoethyl group in the target compound.
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)
- Structure: Features a 1-ethylpiperidin-3-yl group and a hydroxyimino substituent on the acetamide.
- Synthesis : Synthesized via two methods with yields of 68–72%, characterized by NMR and HRMS .
- Key Difference: The ethyl group and hydroxyimino moiety may alter lipophilicity and metabolic stability compared to the aminoethyl substituent in the target compound.
N-Substituted-2"-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives (7a-k)
- Structure : Piperidine ring modified with a sulfonamide group and aryl/aralkyl substitutions on the acetamide.
- Key Difference: The sulfonamide group introduces steric bulk and polarity, contrasting with the compact aminoethyl group in the target compound.
N-((1-(3-Fluoro-5-hydroxybenzoyl)piperidin-3-yl)methyl)-N-methyl-2-(methyl(phenyl)amino)acetamide (H1)
- Structure: Contains a benzoyl group and methyl(phenyl)amino substituents, synthesized via HATU-mediated coupling .
- Key Difference: The complex substituents likely enhance target affinity but reduce synthetic accessibility compared to the simpler aminoethyl group.
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a piperidine ring with an acetamide group and an aminoethyl side chain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N2O, featuring a chiral center that contributes to its stereochemical properties. The compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom |
| Acetamide Group | Provides polar characteristics enhancing solubility |
| Aminoethyl Side Chain | Contributes to biological activity through receptor interactions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may modulate the activity of various receptors and enzymes, leading to physiological effects relevant in neurological disorders and other conditions. The compound has been shown to act as an inhibitor or activator depending on the target, influencing several biochemical pathways.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Neurological Applications
This compound has been investigated for its potential therapeutic effects in treating neurological disorders such as depression, schizophrenia, and Alzheimer's disease. Its ability to influence cognitive processes and memory enhancement has garnered attention, with some studies indicating that it may exhibit analgesic properties superior to existing treatments like sumatriptan .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of this compound:
- Analgesic Activity : A study demonstrated that derivatives of this compound showed increased analgesic effects compared to traditional pain relief medications, suggesting a promising avenue for pain management therapies .
- Cognitive Enhancement : Research involving animal models indicated that administration of this compound led to improved memory retention and cognitive function, supporting its potential use in treating cognitive decline associated with aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
